molecular formula C11H8N2O5 B176315 1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 199583-64-7

1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B176315
CAS No.: 199583-64-7
M. Wt: 248.19 g/mol
InChI Key: MOUAUTJQGALIRR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, primarily due to its core structure as an N-substituted pyrrole-2,5-dione (also known as a maleimide derivative). Compounds within this class are extensively investigated for their diverse pharmacological potential. Scientific literature indicates that pyrrole-2,5-dione derivatives are recognized for a wide range of biological activities. Notably, they have been studied as potential anti-inflammatory agents. Research on related structures has shown that such compounds can significantly inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and demonstrate a strong ability to reduce the production of key pro-inflammatory cytokines, including IL-6 and TNF-α, in stimulated cell cultures . Furthermore, the pyrrole-2,5-dione pharmacophore is a key structure in the development of cholesterol absorption inhibitors. Specific derivatives have been synthesized and evaluated for their ability to suppress the formation of macrophage-derived foam cells, a critical process in the development of atherosclerotic lesions. These inhibitors have also been shown to reduce associated inflammatory responses by lowering the secretion of factors like TNF-α and reactive oxygen species (ROS) . This makes this compound a valuable building block for researchers developing novel therapeutic agents targeting inflammatory diseases and cardiovascular conditions.

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-18-9-3-2-7(6-8(9)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAUTJQGALIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391206
Record name 1-(4-METHOXY-3-NITROPHENYL)-1H-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199583-64-7
Record name 1-(4-METHOXY-3-NITROPHENYL)-1H-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Maleamic Acid Synthesis

In a representative procedure, 4-methoxy-3-nitroaniline (0.1 mol) reacts with maleic anhydride (0.12 mol) in dimethylformamide (DMF) at 25°C for 3 hours. The reaction exploits the nucleophilicity of the aniline’s amine group, which attacks the electrophilic carbonyl of maleic anhydride. The intermediate maleamic acid precipitates upon pouring the mixture into ice-water, yielding a yellow solid (70–75% yield). Critical factors include:

  • Solvent choice : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

  • Stoichiometry : A 10–20% excess of maleic anhydride ensures complete conversion of the aniline.

Cyclodehydration to Maleimide

Cyclization of the maleamic acid to the target maleimide typically employs acidic conditions. Concentrated sulfuric acid (H₂SO₄) with phosphorus pentoxide (P₂O₅) at 65°C for 3 hours achieves dehydration, forming the maleimide ring. The nitro group’s meta position relative to the methoxy substituent minimizes steric hindrance, favoring cyclization. Post-reaction, the crude product is recrystallized from ethanol, yielding 60–65% pure maleimide. Alternative cyclization agents, such as acetic anhydride with sodium acetate, offer milder conditions but require prolonged heating (80°C, 1–2 hours).

Metal-Assisted Cyclization for Enhanced Efficiency

Transition metals like manganese(II) acetate have been explored to accelerate cyclization. In a modified protocol, the maleamic acid intermediate is treated with manganese acetate (0.5 equiv) and triethylamine (1.5 equiv) in acetone at 50–60°C. This method reduces reaction time to 2 hours while improving yields to 75–80%. The metal likely coordinates to the carbonyl oxygen, facilitating intramolecular attack and water elimination.

Table 1: Comparison of Cyclization Methods

MethodConditionsTime (h)Yield (%)Purity (%)
H₂SO₄/P₂O₅65°C, H₂SO₄ (conc.)360–6595
Acetic anhydride/NaOAc80°C, toluene27090
Mn(OAc)₂/TEA50–60°C, acetone275–8098

One-Pot Synthesis Using Catalytic Systems

Recent advances employ catalytic systems to streamline synthesis. For example, palladium complexes enable tandem maleamic acid formation and cyclization in toluene at 20°C over 14 hours. While yields remain moderate (60–70%), this method avoids isolating intermediates, reducing purification steps. However, the nitro group’s sensitivity to reduction under catalytic conditions necessitates careful optimization.

Solid-Phase Synthesis for High-Purity Applications

In peptide chemistry, maleimides are synthesized on solid supports to enhance purity. A reported method immobilizes 4-methoxy-3-nitroaniline onto a maleimide-functionalized resin, followed by sequential deprotection and cyclization using PdCl₂ in 6 M guanidine hydrochloride. This approach achieves >95% purity but requires specialized equipment.

Challenges and Optimization Strategies

Regioselectivity in Nitro-Methoxy Substitution

The juxtaposition of nitro and methoxy groups on the phenyl ring introduces electronic conflicts. Computational studies suggest that the methoxy group’s ortho/para-directing nature competes with the nitro group’s meta-directing effects during electrophilic substitution. To mitigate this, low-temperature reactions (0–5°C) in acetic acid are recommended during the initial maleamic acid synthesis.

Purification and Stability

This compound is prone to hydrolysis under basic conditions. Recrystallization from non-polar solvents (e.g., n-hexane/acetone mixtures) improves stability. Column chromatography on silica gel with ethyl acetate/hexane (1:3) eluent resolves byproducts like uncyclized maleamic acids .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Amino derivatives: Formed through the reduction of the nitro group.

    Hydroxy derivatives: Formed through the demethylation of the methoxy group.

    Substituted derivatives: Various functional groups can replace the nitro group, leading to a wide range of substituted products.

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione (1081-17-0) 4-OCH₃, 3-NO₂ C₁₁H₉NO₃ 203.19 Potential antitumor activity ; high toxicity (H301, H311, H331, H341)
1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione (67154-40-9) 4-F, 3-NO₂ C₁₀H₅FN₂O₄ 236.16 Lower toxicity (H302); used in lab-scale synthesis
1-(4-Chloro-3-nitrophenyl)-1H-pyrrole-2,5-dione (155873-64-6) 4-Cl, 3-NO₂ C₁₀H₅ClN₂O₄ 252.61 Higher molar mass; reactivity in electrophilic substitutions
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione (1631-28-3) 4-CH₃ C₁₁H₉NO₂ 187.19 Simpler structure; applications in polymer chemistry
3-Isobutyl-1-methoxy-4-(4-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione (N/A) 1-OCH₃, 4-alkoxy C₁₉H₂₁NO₄ 327.38 Significant antitumor activity in in vitro assays

Key Comparisons

Substituent Effects on Reactivity and Applications Electron-Withdrawing Groups (NO₂, F, Cl): The nitro group in this compound enhances electrophilicity, making it reactive toward nucleophiles like thiols, which is critical in protein conjugation . Methoxy Group (OCH₃): The methoxy group in 1081-17-0 provides mild electron-donating effects, which could stabilize charge-transfer complexes or modulate solubility. This contrasts with purely electron-withdrawing analogs like 67154-40-9, which may exhibit poorer solubility in polar solvents .

Biological Activity

  • Antitumor activity is prominent in methoxy- and alkoxy-substituted derivatives (e.g., the compound from ), likely due to enhanced membrane permeability or interactions with cellular targets like HMG-CoA reductase .
  • Nitro-substituted derivatives (e.g., 1081-17-0, 67154-40-9) may exhibit cytotoxicity via nitroreductase-mediated activation, but their higher toxicity (H301, H311) limits therapeutic use compared to safer fluoro analogs .

Synthetic Accessibility Derivatives like 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione are synthesized via Mitsunobu reactions using DIAD and triphenylphosphine, similar to methods described for hex-4-en-1-yl analogs . The nitro group’s presence may necessitate controlled conditions to avoid side reactions .

Safety Profiles

  • This compound shows higher acute toxicity (oral, dermal, inhalation) compared to its fluoro counterpart, reflecting the nitro group’s metabolic conversion to reactive intermediates .

Research Findings

  • Protein Conjugation: Maleimides with alkenyl substituents (e.g., 1-(pent-4-en-1-yl)-1H-pyrrole-2,5-dione) are used in oxidative Heck reactions for site-specific protein labeling, suggesting that 1081-17-0’s nitro and methoxy groups could be tailored for bioorthogonal chemistry .
  • Antifungal Activity: N-Mannich bases of pyrrole-2,5-diones exhibit COX-1/COX-2 inhibition, implying that 1081-17-0’s substituents might be optimized for anti-inflammatory applications .

Biological Activity

1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as a derivative of pyrrole-2,5-dione, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that combines a pyrrole ring with a methoxy and nitro substituent, which may influence its pharmacological properties.

  • Molecular Formula : C11H8N2O5
  • Molecular Weight : 248.19 g/mol
  • CAS Number : 4338-06-1

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance, a series of compounds based on 1H-pyrrole-2,5-dione were synthesized and tested against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)<10
This compoundHepG2 (liver cancer)<15

In these assays, the compound exhibited lower IC50 values compared to the standard drug doxorubicin, indicating a promising potential for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through in vitro studies that measured the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). The results indicated that:

  • The compound significantly reduced cytokine production at concentrations ranging from 10 to 100 µg/mL.
  • Maximum inhibition was observed at higher concentrations, suggesting a dose-dependent response.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer proliferation and inflammation. The presence of the nitro group may enhance electron affinity, facilitating interactions with biomolecules such as DNA and proteins.

Case Study 1: Anticancer Efficacy

A study conducted on various pyrrole derivatives showed that the introduction of electron-withdrawing groups like nitro enhances cytotoxicity against cancer cells. The compound was tested in a series of assays including MTT and clonogenic assays:

  • Results : The compound demonstrated significant antiproliferative effects on MCF-7 and HepG2 cells with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, this compound was administered to PBMCs stimulated with lipopolysaccharides (LPS):

  • Findings : The treatment resulted in a marked decrease in IL-6 levels by approximately 70% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

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